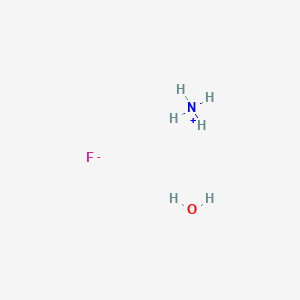
azanium;fluoride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;fluoride;hydrate, commonly known as ammonium fluoride hydrate, is an inorganic compound with the chemical formula NH₄F·xH₂O. It appears as a white crystalline solid and is highly soluble in water. This compound is known for its sharp saline taste and hygroscopic nature, meaning it readily absorbs moisture from the air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium fluoride hydrate can be synthesized by reacting ammonia (NH₃) with hydrofluoric acid (HF). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form:
NH3+HF→NH4F
Industrial Production Methods: In industrial settings, ammonium fluoride is produced by neutralizing hydrofluoric acid with ammonia. The reaction is conducted under controlled conditions to ensure the purity of the product. The resulting solution is then evaporated to yield ammonium fluoride crystals, which can be further processed to obtain the hydrate form .
Types of Reactions:
- Ammonium fluoride sublimes when heated, decomposing into ammonia and hydrogen fluoride. This reaction is reversible:
Sublimation: NH4F↔NH3+HF
When exposed to excess hydrogen fluoride, ammonium fluoride forms ammonium bifluoride:Formation of Ammonium Bifluoride: NH4F+HF→NH4HF2
Common Reagents and Conditions:
Hydrofluoric Acid (HF): Used in the formation of ammonium bifluoride.
Heat: Applied during the sublimation process.
Major Products:
- Ammonia (NH₃)
- Hydrogen Fluoride (HF)
- Ammonium Bifluoride (NH₄HF₂)
Applications De Recherche Scientifique
Ammonium fluoride hydrate has a wide range of applications in scientific research and industry:
- Etching of Glass: Used in the etching and frosting of glass surfaces.
- Preservation of Food: Acts as a preservative in certain food products.
- Textile Printing: Utilized in the printing of textiles.
- Mothproofing Agent: Employed as a mothproofing agent in textiles.
- Chemical Analysis: Used in various analytical chemistry techniques.
- Brewing: Plays a role in the brewing industry.
- Synthesis of Fluorides: Involved in the synthesis of compounds like sodium holmium fluoride (NaHoF₄) and sodium europium fluoride (NaEuF₄), which are important in solid-state lasers and photoluminescence .
Mécanisme D'action
The mechanism of action of ammonium fluoride hydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:
- Enzymes: Fluoride ions can inhibit certain enzymes by forming complexes with metal ions in the enzyme’s active site.
- Glass and Silicates: Fluoride ions react with silicon dioxide (SiO₂) in glass, leading to the formation of soluble silicon tetrafluoride (SiF₄), which facilitates the etching process .
Comparaison Avec Des Composés Similaires
- Ammonium Chloride (NH₄Cl)
- Ammonium Bromide (NH₄Br)
- Ammonium Iodide (NH₄I)
- Sodium Fluoride (NaF)
- Potassium Fluoride (KF)
Comparison:
- Ammonium Fluoride vs. Sodium Fluoride: While both compounds release fluoride ions, ammonium fluoride is more commonly used in glass etching due to its ability to form soluble complexes with silicon dioxide. Sodium fluoride, on the other hand, is widely used in dental care for the prevention of dental caries .
Ammonium fluoride hydrate stands out due to its unique ability to form mixed crystals with water, a property not shared by many other fluoride salts .
Propriétés
IUPAC Name |
azanium;fluoride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMWHFIKTATBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.053 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)





